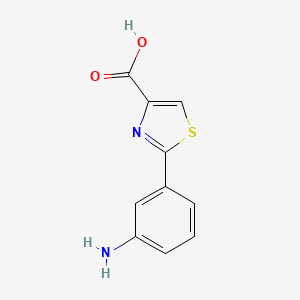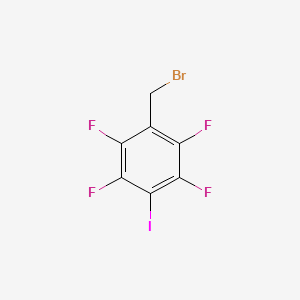
5-(3-Bromo-5-fluorophenyl)-1,2,4-oxadiazole-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(3-Bromo-5-fluorophenyl)-1,2,4-oxadiazole-3-carboxylic acid: is a chemical compound that belongs to the class of oxadiazoles. Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a bromine and fluorine atom on the phenyl ring, which can significantly influence its chemical properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-(3-Bromo-5-fluorophenyl)-1,2,4-oxadiazole-3-carboxylic acid typically involves the cyclization of appropriate precursors. One common method includes the reaction of 3-bromo-5-fluorobenzohydrazide with cyanogen bromide under basic conditions to form the oxadiazole ring. The reaction conditions often require a solvent such as ethanol or acetonitrile and a base like sodium hydroxide or potassium carbonate.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions:
Substitution Reactions: The bromine and fluorine atoms on the phenyl ring can undergo nucleophilic aromatic substitution reactions. Common reagents for these reactions include nucleophiles like amines or thiols.
Oxidation and Reduction: The oxadiazole ring can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Coupling Reactions: The compound can undergo coupling reactions, such as Suzuki-Miyaura coupling, where the bromine atom is replaced by a different substituent using a palladium catalyst.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Suzuki-Miyaura Coupling: Palladium catalysts, boronic acids, and bases like potassium carbonate in solvents such as ethanol or water.
Major Products:
Substitution Products: Depending on the nucleophile used, products can include various substituted phenyl derivatives.
Coupling Products: Products of Suzuki-Miyaura coupling include biaryl compounds with diverse functional groups.
Aplicaciones Científicas De Investigación
Chemistry:
Synthesis of Complex Molecules: The compound is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology:
Biological Probes: It can be used to create fluorescent probes for bioimaging applications, aiding in the visualization of biological processes.
Medicine:
Drug Development: The compound’s unique structure makes it a candidate for drug development, particularly in designing molecules with specific biological activities.
Industry:
Material Science: The compound can be used in the development of materials with specific electronic or optical properties, such as organic semiconductors or light-emitting diodes (LEDs).
Mecanismo De Acción
The mechanism of action of 5-(3-Bromo-5-fluorophenyl)-1,2,4-oxadiazole-3-carboxylic acid depends on its application. In biological systems, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The presence of the oxadiazole ring can facilitate interactions with biological macromolecules, while the bromine and fluorine atoms can enhance binding affinity and specificity.
Comparación Con Compuestos Similares
- 3-Bromo-5-fluorophenylboronic acid
- 3-Bromo-5-fluoro-2-methoxyphenylboronic acid
- 2-Bromo-5-(trifluoromethyl)phenylboronic acid
Comparison:
- Structural Differences: While these compounds share the bromine and fluorine substituents on the phenyl ring, they differ in the functional groups attached to the ring, such as boronic acid or methoxy groups.
- Reactivity: The presence of different functional groups can influence the reactivity and types of reactions these compounds undergo. For example, boronic acids are commonly used in coupling reactions, while methoxy groups can participate in ether formation.
- Applications: Each compound has unique applications based on its structure. For instance, boronic acids are widely used in organic synthesis, while oxadiazoles are explored for their potential in drug development and material science.
This detailed article provides a comprehensive overview of 5-(3-Bromo-5-fluorophenyl)-1,2,4-oxadiazole-3-carboxylic acid, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Propiedades
Fórmula molecular |
C9H4BrFN2O3 |
|---|---|
Peso molecular |
287.04 g/mol |
Nombre IUPAC |
5-(3-bromo-5-fluorophenyl)-1,2,4-oxadiazole-3-carboxylic acid |
InChI |
InChI=1S/C9H4BrFN2O3/c10-5-1-4(2-6(11)3-5)8-12-7(9(14)15)13-16-8/h1-3H,(H,14,15) |
Clave InChI |
IDRGCGGUKBCDHU-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=C(C=C1F)Br)C2=NC(=NO2)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


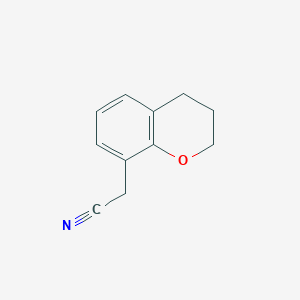
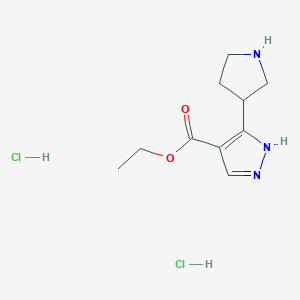
![2-{Spiro[5.5]undecan-3-yl}ethan-1-amine hydrochloride](/img/structure/B13474189.png)
![7-(Propan-2-yl)bicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid](/img/structure/B13474191.png)
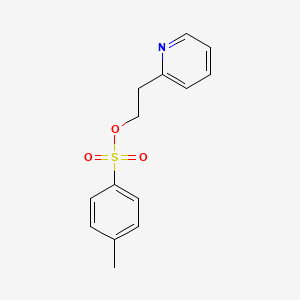
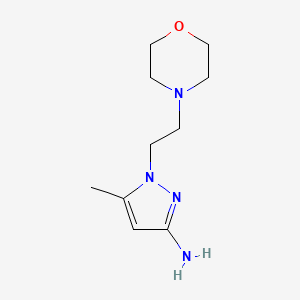
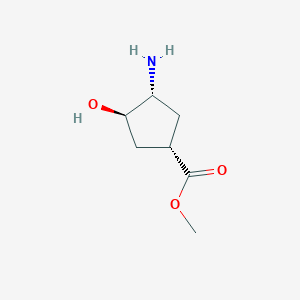
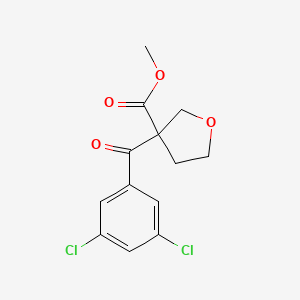
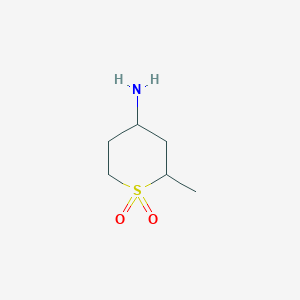

![2-{5-Phenyl-3-oxabicyclo[3.1.1]heptan-1-yl}acetic acid](/img/structure/B13474238.png)
![4-Chloro-1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane](/img/structure/B13474239.png)
